molecular formula C6H9NO2S B8605477 (5-(Methoxymethyl)thiazol-2-yl)methanol

(5-(Methoxymethyl)thiazol-2-yl)methanol

Cat. No.: B8605477
M. Wt: 159.21 g/mol
InChI Key: SVVGJRMPLIAMAU-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)thiazol-2-yl)methanol is a thiazole derivative characterized by a methoxymethyl substituent at the 5-position of the thiazole ring and a hydroxymethyl group at the 2-position. This compound combines the electron-donating properties of the methoxymethyl group with the hydrogen-bonding capacity of the hydroxymethyl moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural features are critical for modulating solubility, stability, and biological interactions .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

[5-(methoxymethyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C6H9NO2S/c1-9-4-5-2-7-6(3-8)10-5/h2,8H,3-4H2,1H3

InChI Key

SVVGJRMPLIAMAU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(S1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Substituents (Thiazole Ring) Key Functional Groups
(5-(Methoxymethyl)thiazol-2-yl)methanol 5-methoxymethyl, 2-hydroxymethyl –OCH₃, –CH₂OH
(Thiazol-5-yl)methanol 5-hydroxymethyl –CH₂OH
[6-Methylbenzo[d]thiazol-2-yl]methanol Benzo[d]thiazole core, 6-methyl, 2-hydroxymethyl –CH₃, –CH₂OH
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol 5-methyl, 4-CF₃, 2-hydroxymethyl –CH₃, –CF₃, –CH₂OH
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol 2-methyl, 4-phenyl, 5-hydroxymethyl –CH₃, –C₆H₅, –CH₂OH

Key Observations :

  • Electron Effects : The methoxymethyl group in the target compound enhances electron density at the 5-position, contrasting with electron-withdrawing groups like –CF₃ in , which reduce reactivity in electrophilic substitutions .
  • Lipophilicity : The benzo[d]thiazole derivative () exhibits higher lipophilicity due to the fused benzene ring, whereas the phenyl-substituted analog () balances hydrophobicity with steric bulk .

Key Observations :

  • Methoxymethylation : The target compound likely requires protective group strategies (e.g., silylation) to prevent oxidation of the hydroxymethyl group during synthesis.
  • Trifluoromethylation : highlights the use of specialized reagents for introducing –CF₃ groups, a step requiring anhydrous conditions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Solubility Melting Point (°C) Stability
(5-(Methoxymethyl)thiazol-2-yl)methanol Moderate in ethanol Not reported Stable under inert gas
(Thiazol-5-yl)methanol High in polar solvents (e.g., MeOH) 88–90 Light-sensitive
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol Low in water 102–104 Hydrolytically stable
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol Low in water 135–137 Air-stable crystalline form

Key Observations :

  • Solubility : Hydroxymethyl groups () improve aqueous solubility, whereas aryl and –CF₃ groups (Evidences 14, 16) reduce it .
  • Stability : Methoxymethyl groups may offer better oxidative stability compared to hydroxymethyl analogs.

Pharmacological and Application Profiles

Key Observations :

  • Biological Activity : The target compound’s methoxymethyl group may enhance blood-brain barrier penetration compared to hydroxymethyl derivatives .
  • Material Science : Phenyl-substituted thiazoles () are explored for polymer modifications due to their thermal stability .

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